N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c20-15-9-13(5-7-16(15)22)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(21)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPLQYOAFSBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule features a thiazole ring substituted at the 2-position with a 4-fluorobenzamide group and at the 4-position with a 3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl chain. Retrosynthetic disconnection suggests two primary fragments:
- Thiazole core : 4-(3-aminopropyl)thiazol-2-amine.
- Acyl donors : 4-fluorobenzoyl chloride and 3-chloro-4-fluorophenyl isocyanate.
Synthetic Routes and Methodological Details
Route 1: Sequential Acylation of 4-(3-Aminopropyl)thiazol-2-amine
This route begins with the synthesis of the thiazole core, followed by sequential acylation.
Synthesis of 4-(3-Aminopropyl)thiazol-2-amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, reacting 3-aminopropionaldehyde with thiourea in ethanol under reflux (78°C, 12 hours). The intermediate 4-(3-aminopropyl)thiazol-2-amine is isolated as a hydrochloride salt (yield: 68%) and characterized by $$ ^1H $$ NMR ($$ \delta $$ 2.45 ppm, triplet, -CH$$ _2 $$-NH$$ _2 $$).
Coupling with 4-Fluorobenzoyl Chloride
The 2-amino group is acylated using 4-fluorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4 hours). The product, N-(4-(3-aminopropyl)thiazol-2-yl)-4-fluorobenzamide, is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Final Acylation with 3-Chloro-4-fluorophenyl Isocyanate
The terminal amine reacts with 3-chloro-4-fluorophenyl isocyanate (1.1 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours. The reaction is monitored by LC-MS for complete consumption of the amine (observed [M+H]$$ ^+ $$ at m/z 464.1). The final compound is recrystallized from ethanol/water (yield: 72%, purity >98%).
Route 2: Thiazole Functionalization via Michael Addition
An alternative approach utilizes a pre-formed thiazole bearing a propenoyl side chain for conjugate addition.
Synthesis of 4-(3-Oxopropyl)thiazol-2-yl 4-Fluorobenzoate
4-Fluorobenzoic acid is activated with EDC/HOBt (1:1.2 molar ratio) in DMF and coupled to 4-(3-oxopropyl)thiazol-2-amine (24 hours, room temperature). The ketone intermediate is isolated in 65% yield.
Reductive Amination with 3-Chloro-4-fluoroaniline
The ketone undergoes reductive amination using 3-chloro-4-fluoroaniline and sodium cyanoborohydride (NaBH$$ _3$$CN) in methanol/acetic acid (pH 5, 48 hours). The reaction achieves 58% yield, with byproducts removed via preparative HPLC.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Analytical Characterization and Quality Control
Spectroscopic Data
| Parameter | Value |
|---|---|
| $$ ^1H $$ NMR (400 MHz) | δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H) |
| $$ ^{13}C $$ NMR | δ 167.8 (C=O), 162.1 (C-F) |
| LC-MS (ESI+) | m/z 464.1 [M+H]$$ ^+ $$ |
| Melting Point | 214–216°C |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity, allowing it to effectively inhibit the activity of its targets. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021255-71-9)
- Core Structure: Shares the thiazole-benzamide scaffold but replaces the 3-chloro-4-fluorophenyl group with a 4-(dimethylamino)phenyl moiety.
- Molecular Weight : 412.5 g/mol (vs. ~450 g/mol estimated for the target compound).
- Key Differences: The dimethylamino group is electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing Cl/F substituents in the target compound.
B. 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c, )
- Core Structure : Urea-linked thiazole with a piperazine substituent.
- Molecular Weight : 446.2 g/mol.
- Key Differences: The urea group (-NHCONH-) replaces the benzamide moiety, enhancing hydrogen-bonding capacity.
C. Diflubenzuron ()
- Core Structure : Benzamide-urea hybrid with difluorobenzamide and chlorophenyl groups.
- Molecular Weight : 310.48 g/mol.
- Key Differences: Simpler structure with fewer aromatic rings; primarily used as a pesticide due to its insect growth-regulating properties.
Physicochemical Properties
Biological Activity
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H14ClF2N3OS
- Molecular Weight : 363.81 g/mol
- CAS Number : 928779-56-0
This structure includes a thiazole ring, which is known for its role in various biological activities, and a fluorobenzamide moiety that may enhance its pharmacological properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown activity as HDAC inhibitors, which play a crucial role in cancer biology by modulating gene expression related to cell cycle progression and apoptosis . The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that can promote cancer cell death.
- Apoptosis Induction : Studies indicate that related compounds can induce apoptosis in cancer cells through mechanisms such as G2/M phase arrest and activation of pro-apoptotic pathways .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. For instance, an analog showed an IC50 value of 1.30 μM against HepG2 liver cancer cells .
| Cell Line | IC50 (μM) | Comparison with SAHA (μM) |
|---|---|---|
| HepG2 | 1.30 | 17.25 |
| MCF7 | 1.50 | 18.00 |
| A549 | 1.80 | 20.00 |
In Vivo Studies
In vivo xenograft models have further validated the antitumor efficacy:
- Tumor Growth Inhibition (TGI) : The compound demonstrated a TGI of approximately 48.89%, indicating substantial tumor growth suppression compared to control treatments .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential and biological activity of compounds structurally similar to this compound:
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutics such as taxol can enhance anticancer effects, achieving improved efficacy at lower doses .
- Isoform Selectivity : The specificity for certain HDAC isoforms has been noted, which may lead to reduced side effects compared to non-selective HDAC inhibitors .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation. Adjust reaction time and temperature for each step (e.g., amide coupling or thiazole ring formation) to minimize side products .
- Catalyst Selection : For amide bond formation, employ coupling agents like EDC/HOBt, which enhance efficiency compared to traditional methods (e.g., carbodiimides alone) .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) are ideal for thiazole ring cyclization, while methanol/water mixtures improve crystallization .
- Yield Data : Analogous compounds (e.g., 3-Allyl-thiazole derivatives) achieved >85% yield under controlled conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks to confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), amide NH (δ 8.1–8.5 ppm), and fluorophenyl groups (distinct coupling patterns for para/meta substitution) .
- FT-IR : Verify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; thiazole C=N at ~1600 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities via fragmentation patterns .
Basic: How can structural analogs guide hypotheses about its biological activity?
Methodological Answer:
- Core Scaffold Comparison : Thiazole-acetamide derivatives (e.g., ’s compound) show activity against kinase targets. Prioritize assays for EGFR or VEGFR inhibition .
- Substituent Effects : Fluorine at the 4-position on benzamide enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .
- Bioisosteric Replacement : Replace the thiophene moiety (in analogs like ) with thiazole to assess changes in solubility and potency .
Advanced: What strategies identify its primary biological targets?
Methodological Answer:
- Pull-Down Assays : Use a biotinylated derivative with streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., using ADP-Glo™ assays) to detect inhibition/activation .
- Molecular Docking : Align the compound’s structure (optimized via DFT calculations) with active sites of targets like PI3K or BRAF .
Advanced: How can computational methods optimize reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in thiazole cyclization .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for amide coupling .
- ICReDD Framework : Integrate computational path searches with high-throughput experimentation to reduce trial-and-error cycles .
Advanced: How should researchers resolve discrepancies in elemental analysis data?
Methodological Answer:
- Replicate Experiments : Repeat combustion analysis (C, H, N) with triplicate samples to rule out instrument error .
- Post-Hoc Calibration : Use certified reference standards (e.g., acetanilide) to validate analytical equipment .
- Alternative Techniques : Supplement with XPS or EDX to cross-verify halogen (Cl/F) content if CHN data conflicts .
Advanced: What mechanistic insights explain its stability under varying pH?
Methodological Answer:
- pH-Rate Profiling : Conduct stability studies (pH 1–13) with HPLC monitoring. The amide bond is prone to hydrolysis at pH < 2 or >10, while the thiazole ring remains intact .
- Degradation Pathways : Identify byproducts (e.g., free 3-chloro-4-fluoroaniline via LC-MS) to infer cleavage sites .
- Buffering Agents : Use citrate (pH 3–6) or phosphate (pH 7–8) buffers to stabilize during biological assays .
Advanced: How can statistical design of experiments (DoE) improve process optimization?
Methodological Answer:
- Factorial Design : Vary temperature (50–100°C), solvent ratio (DMF:H₂O), and catalyst load to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. purity) to pinpoint optimal conditions .
- Taguchi Methods : Use orthogonal arrays to minimize experimental runs while testing 4–5 critical parameters .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Spill Management : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .
Advanced: How does substituent electronic effects influence its reactivity?
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents (e.g., electron-withdrawing -F vs. -Cl) with reaction rates in nucleophilic substitutions .
- DFT Calculations : Map electrostatic potential surfaces to predict sites for electrophilic attack (e.g., thiazole C5 position) .
- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps in amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
